2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
Description
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS: 2454396-80-4; molecular formula: C₇HCl₃FN₃; molecular weight: 252.46 g/mol) is a halogenated heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core substituted with three chlorine atoms at positions 2, 4, and 7 and one fluorine atom at position 8 . This compound is stored under inert gas or at -20°C due to its sensitivity to light and moisture, and it is classified as hazardous under GHS guidelines (UN 2811, hazard class 6.1) . Its structural complexity and halogen-rich profile make it a candidate for medicinal chemistry and materials science, particularly in kinase inhibition and antiviral research .
Propriétés
IUPAC Name |
2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3FN3/c8-5-2-1-12-6(9)3(11)4(2)13-7(10)14-5/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTXDPMYCUSDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Fluorination at Position 8
Fluorine is introduced via nucleophilic or electrophilic substitution. Post-cyclization fluorination is preferred to avoid side reactions during core formation.
Electrophilic Fluorination :
-
Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in polar aprotic solvents (e.g., acetonitrile).
-
Conditions : 80–100°C for 12–24 hours.
Nucleophilic Fluorination :
Chlorination at Positions 2, 4, and 7
Chlorination follows fluorination to prevent displacement of fluorine. Both direct and stepwise methods are employed:
Direct Chlorination :
-
Reagent : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane.
-
Catalyst : Lewis acids (e.g., FeCl₃ or AlCl₃) to enhance reactivity.
-
Conditions : 0–25°C, 6–12 hours.
Stepwise Chlorination :
-
Position 7 : Chlorination using phosphorus oxychloride (POCl₃) at reflux.
-
Positions 2 and 4 : Sequential treatment with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF).
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent Polarity | High (DMF, DMSO) | Enhances fluorination efficiency |
| Temperature | 80–100°C (fluorination) 25–50°C (chlorination) | Minimizes decomposition |
Catalyst Screening
| Catalyst | Halogenation Type | Yield Improvement |
|---|---|---|
| FeCl₃ | Chlorination | +15–20% |
| Boron trifluoride | Fluorination | +10% |
Purification and Characterization
Purification :
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:2).
-
Recrystallization : Methanol/water mixtures to isolate crystalline product.
Characterization :
-
NMR Spectroscopy :
-
Mass Spectrometry : Molecular ion peak at m/z 252.46 (M⁺) aligns with the formula C₇HCl₃FN₃.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to improve safety and consistency:
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds within the pyrido[4,3-d]pyrimidine family exhibit potent anticancer properties. For instance, derivatives of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine have been investigated for their ability to inhibit specific cancer cell lines. A notable study found that this compound can selectively target mutant KRAS proteins, which are prevalent in various cancers such as pancreatic and colorectal cancer .
Case Study: KRAS Inhibition
- Objective : Evaluate the efficacy of this compound in inhibiting KRAS G12D.
- Methodology : The compound was tested on AsPC-1 cells (a pancreatic cancer cell line).
- Results : The compound demonstrated significant inhibition of KRAS G12D activity and downstream signaling pathways compared to control groups .
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Type | Key Findings |
|---|---|---|
| Pancreatic | Significant inhibition of KRAS G12D activity | |
| Colorectal | Selective targeting of mutant KRAS proteins |
Drug Development
The unique structure of this compound allows it to serve as a scaffold for developing novel therapeutics. Its ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins.
Example Application : Development of small molecule inhibitors targeting lysosomal membrane proteins (LMPs) has shown promise in drug delivery systems. The integration of this compound into drug design can improve the efficacy of therapeutic agents by enhancing their cellular uptake and specificity .
Table 2: Potential Drug Development Applications
| Application Area | Description |
|---|---|
| Drug Delivery Systems | Enhances cellular uptake of therapeutic agents |
| Small Molecule Inhibitors | Targets specific proteins involved in disease pathways |
Research on Mechanisms of Action
Investigations into the mechanisms by which this compound exerts its biological effects have revealed insights into its interaction with cellular pathways. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling cascades.
Mechanism Study Example :
Mécanisme D'action
The mechanism of action of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Key Observations:
Biological Activity : Unlike the 8-fluoro-7-chloronaphthalenyl derivative , the absence of bulky aromatic groups in 2,4,7-Trichloro-8-fluoro limits its kinase inhibition (e.g., Abl kinase), as seen in pyrazolo[4,3-d]pyrimidines where NH groups are critical for binding .
Reactivity : Theoretical DFT studies on pyrazolo[4,3-d]pyrimidines reveal that halogen substituents lower HOMO-LUMO gaps (ΔE ~1.44 kcal/mol), increasing electrophilicity and reactivity . Similar behavior is expected in the target compound.
Physicochemical and Computational Comparisons
Dipole Moments and Stability:
- Pyrazolo[4,3-d]pyrimidines exhibit dipole moments ranging from 3.100–8.420 D, with spatial alignment affecting solubility and protein interactions .
- The trichloro-fluoro derivative likely has a higher dipole moment (~6–8 D) due to electronegative Cl/F atoms, promoting polar interactions but reducing metabolic stability .
HOMO-LUMO Analysis:
- Narrow HOMO-LUMO gaps (~1.44 kcal/mol) in related compounds suggest similar reactivity across analogues, though trichloro substitution may further stabilize LUMO orbitals, enhancing electrophilic character .
Activité Biologique
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound characterized by its unique molecular structure, which includes three chlorine atoms and one fluorine atom attached to a pyrido[4,3-d]pyrimidine core. Its molecular formula is and it has a molecular weight of approximately 252.5 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) enhance the compound's ability to form strong interactions with biological targets, facilitating either inhibition or modulation of biochemical pathways .
Inhibitory Effects
Research indicates that this compound acts as an inhibitor of the KRAS G12D mutation, a significant target in cancer therapy due to its role in various malignancies. This mutation is implicated in the development and progression of pancreatic and colorectal cancers . The compound's ability to selectively inhibit mutated forms of KRAS presents a promising avenue for therapeutic intervention.
Comparative Biological Activity
The biological activity of this compound can be compared with similar compounds in the pyrido[4,3-d]pyrimidine family. For instance:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Inhibitor of KRAS G12D | Strong halogen interactions |
| 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine | Enzyme inhibitor | Methyl group enhances lipophilicity |
| 2,4-Dichloro-6-fluoropyrido[4,3-d]pyrimidine | Antiviral activity | Different substitution pattern |
This table illustrates how variations in chemical structure affect biological activity and therapeutic potential.
Case Study: KRAS Inhibition
A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting cell proliferation in cancer cell lines harboring the KRAS G12D mutation. The compound was tested against a panel of cancer cell lines where it showed significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the disruption of downstream signaling pathways typically activated by KRAS mutations .
Pharmacokinetics and Toxicology
Further research into the pharmacokinetics of this compound revealed favorable absorption characteristics when administered orally. Toxicological studies indicated a low toxicity profile at therapeutic doses but highlighted the need for further investigation into long-term effects and potential off-target interactions .
Q & A
Q. What are the recommended synthetic routes for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step protocols. For pyrido[4,3-d]pyrimidine scaffolds, chlorination and fluorination are critical. A common approach includes:
- Step 1 : Condensation of substituted pyrimidine precursors with fluorinated aromatic amines under microwave-assisted conditions to enhance reaction efficiency .
- Step 2 : Selective chlorination at positions 2, 4, and 7 using POCl₃ or PCl₅ under reflux conditions .
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: DCM/MeOH) followed by recrystallization for high purity (>95%) .
- Key Note : Optimize stoichiometry to avoid over-chlorination, which can lead to byproducts .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Confirm purity (≥98%) with a C18 column and UV detection at 254 nm .
- NMR/IR : Assign peaks for Cl and F substituents (e.g., ¹⁹F NMR for fluorine environments, δ ~ -110 ppm for aryl-F; ³⁵Cl NMR for chlorine positions) .
- Elemental Analysis : Validate C, H, N, Cl, and F percentages (e.g., ±0.3% deviation) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Waste Disposal : Segregate halogenated waste in labeled containers and coordinate with certified waste management services for incineration .
- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of Cl/F substituents .
- Light Sensitivity : Protect from UV light using amber glassware to avoid photodegradation .
Advanced Research Questions
Q. How does the substitution pattern (Cl/F) influence bioactivity and target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Cl at Position 7 : Enhances kinase inhibition (e.g., EGFR/ATX dual inhibitors) by increasing hydrophobic interactions .
- F at Position 8 : Improves metabolic stability by reducing CYP450-mediated oxidation .
- Experimental Validation :
- Synthesize analogs with varying halogen positions and test in kinase assays (e.g., p38α MAPK inhibition IC₅₀ comparison) .
- Use molecular docking to map halogen bonding with active-site residues (e.g., ATP-binding pockets) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell lines, ATP concentrations) .
- Compound Stability : Re-test after confirming purity and storage conditions (degradants like dechlorinated byproducts may skew results) .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
Q. What strategies optimize bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) at position 4 to enhance solubility .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve plasma half-life .
- Pharmacokinetic Profiling : Measure oral bioavailability (F > 10% in rat models) using LC-MS/MS .
Q. How to design derivatives for enhanced target selectivity (e.g., kinase vs. non-kinase targets)?
- Methodological Answer :
- Substituent Screening : Replace Cl/F with bulkier groups (e.g., CF₃) to sterically block off-target binding .
- Functional Group Additions : Introduce hydrogen-bond donors (e.g., -NH₂) at position 2 to engage specific residues in kinase active sites .
- Selectivity Assays : Test against panels of related enzymes (e.g., 50-kinase panel) to identify cross-reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
